Cas no 2034397-95-8 (N-[(4-methoxythian-4-yl)methyl]-2,2-dimethylpropanamide)

N-[(4-methoxythian-4-yl)methyl]-2,2-dimethylpropanamide is a specialized organic compound featuring a thiane core substituted with a methoxy group and an amide-functionalized side chain. The presence of the 2,2-dimethylpropanamide moiety enhances steric stability, while the 4-methoxythian-4-yl group contributes to its unique electronic properties. This structure suggests potential utility as an intermediate in pharmaceutical or agrochemical synthesis, where controlled reactivity and structural rigidity are advantageous. The compound's defined stereochemistry and functional group compatibility may facilitate selective derivatization, making it valuable for targeted molecular design. Its stability under standard conditions ensures reliable handling and storage in research or industrial applications. Further studies may explore its role in bioactive molecule development.
N-[(4-methoxythian-4-yl)methyl]-2,2-dimethylpropanamide structure
2034397-95-8 structure
商品名:N-[(4-methoxythian-4-yl)methyl]-2,2-dimethylpropanamide
CAS番号:2034397-95-8
MF:C12H23NO2S
メガワット:245.381522417068
CID:5551186

N-[(4-methoxythian-4-yl)methyl]-2,2-dimethylpropanamide 化学的及び物理的性質

名前と識別子

    • N-[(4-methoxythian-4-yl)methyl]-2,2-dimethylpropanamide
    • インチ: 1S/C12H23NO2S/c1-11(2,3)10(14)13-9-12(15-4)5-7-16-8-6-12/h5-9H2,1-4H3,(H,13,14)
    • InChIKey: HTVMBEGCHLKMLA-UHFFFAOYSA-N
    • ほほえんだ: C(NCC1(OC)CCSCC1)(=O)C(C)(C)C

N-[(4-methoxythian-4-yl)methyl]-2,2-dimethylpropanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6507-8796-20μmol
N-[(4-methoxythian-4-yl)methyl]-2,2-dimethylpropanamide
2034397-95-8
20μmol
$118.5 2023-09-08
Life Chemicals
F6507-8796-20mg
N-[(4-methoxythian-4-yl)methyl]-2,2-dimethylpropanamide
2034397-95-8
20mg
$148.5 2023-09-08
Life Chemicals
F6507-8796-2mg
N-[(4-methoxythian-4-yl)methyl]-2,2-dimethylpropanamide
2034397-95-8
2mg
$88.5 2023-09-08
Life Chemicals
F6507-8796-15mg
N-[(4-methoxythian-4-yl)methyl]-2,2-dimethylpropanamide
2034397-95-8
15mg
$133.5 2023-09-08
Life Chemicals
F6507-8796-4mg
N-[(4-methoxythian-4-yl)methyl]-2,2-dimethylpropanamide
2034397-95-8
4mg
$99.0 2023-09-08
Life Chemicals
F6507-8796-25mg
N-[(4-methoxythian-4-yl)methyl]-2,2-dimethylpropanamide
2034397-95-8
25mg
$163.5 2023-09-08
Life Chemicals
F6507-8796-5mg
N-[(4-methoxythian-4-yl)methyl]-2,2-dimethylpropanamide
2034397-95-8
5mg
$103.5 2023-09-08
Life Chemicals
F6507-8796-5μmol
N-[(4-methoxythian-4-yl)methyl]-2,2-dimethylpropanamide
2034397-95-8
5μmol
$94.5 2023-09-08
Life Chemicals
F6507-8796-10mg
N-[(4-methoxythian-4-yl)methyl]-2,2-dimethylpropanamide
2034397-95-8
10mg
$118.5 2023-09-08
Life Chemicals
F6507-8796-2μmol
N-[(4-methoxythian-4-yl)methyl]-2,2-dimethylpropanamide
2034397-95-8
2μmol
$85.5 2023-09-08

N-[(4-methoxythian-4-yl)methyl]-2,2-dimethylpropanamide 関連文献

N-[(4-methoxythian-4-yl)methyl]-2,2-dimethylpropanamideに関する追加情報

N-[(4-methoxythian-4-yl)methyl]-2,2-dimethylpropanamide (CAS No. 2034397-95-8): A Comprehensive Overview

N-[(4-methoxythian-4-yl)methyl]-2,2-dimethylpropanamide, a compound with the chemical identifier CAS No. 2034397-95-8, has garnered significant attention in the field of pharmaceutical research due to its unique structural and functional properties. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry and drug discovery. The structural framework of this amide derivative incorporates a 4-methoxythian-4-yl moiety, which is known for its potential role in modulating various biological pathways. This introduction aims to provide a detailed exploration of the compound's chemical characteristics, biological significance, and its relevance to contemporary research advancements.

The molecular structure of N-[(4-methoxythian-4-yl)methyl]-2,2-dimethylpropanamide consists of a central amide bond flanked by a branched alkyl chain and an aromatic sulfur-containing group. The presence of the 4-methoxythian-4-yl substituent introduces both electronic and steric effects that can influence the compound's interactions with biological targets. This feature makes it an intriguing candidate for further investigation in the development of novel therapeutic agents. The compound's solubility profile and stability under various conditions are also critical factors that contribute to its potential applications in pharmaceutical formulations.

In recent years, there has been growing interest in sulfur-containing heterocycles due to their diverse biological activities. The 4-methoxythian-4-yl group in N-[(4-methoxythian-4-yl)methyl]-2,2-dimethylpropanamide is particularly noteworthy as it has been shown to exhibit antioxidant, anti-inflammatory, and antimicrobial properties in various preclinical studies. These findings have prompted researchers to explore its potential as a lead compound for drug development. Additionally, the amide functionality provides a site for further chemical modification, allowing for the synthesis of analogs with enhanced pharmacological properties.

The synthesis of N-[(4-methoxythian-4-yl)methyl]-2,2-dimethylpropanamide involves a multi-step process that requires careful optimization to ensure high yield and purity. The key step involves the condensation of 4-methoxythiophene derivatives with appropriate acyl chlorides or carboxylic acids under controlled conditions. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in both academic research and industrial applications. The development of novel catalysts and reaction conditions has further improved the accessibility of this molecule for medicinal chemists.

Biological activity profiling of N-[(4-methoxythian-4-yl)methyl]-2,2-dimethylpropanamide has revealed several promising interactions with target proteins and enzymes. Initial studies have indicated that this compound may inhibit the activity of certain kinases and transcription factors, which are implicated in various diseases such as cancer and inflammatory disorders. The precise mechanism of action remains under investigation, but preliminary data suggest that the 4-methoxythian-4-yl group plays a crucial role in mediating these interactions. Further elucidation of these mechanisms will be essential for optimizing the compound's therapeutic potential.

One of the most exciting aspects of N-[(4-methoxythian-4-yl)methyl]-2,2-dimethylpropanamide is its potential as a scaffold for structure-based drug design. By leveraging computational modeling techniques, researchers can predict how modifications to the core structure might affect its binding affinity and selectivity for specific biological targets. This approach has already led to the identification of several promising derivatives with improved pharmacokinetic profiles. The integration of experimental data with computational predictions provides a powerful framework for accelerating the discovery process.

The safety and efficacy profile of N-[(4-methoxythian-4-yl)methyl]-2,2-dimethylpropanamide are critical considerations for its translation from bench to bedside. Preclinical toxicology studies have been conducted to assess its potential side effects and determine an appropriate dosage range. These studies have provided valuable insights into the compound's metabolic pathways and excretion kinetics, which are essential for understanding its overall safety profile. Continued research in this area will help ensure that this promising compound can be developed into a safe and effective therapeutic agent.

The future directions for research on N-[(4-methoxythian-4-ylium)methyl]-2,2-dimethylpropanamide are numerous and exciting. Further exploration of its biological activities will be crucial for identifying new therapeutic applications beyond those currently under investigation. Additionally, advances in synthetic chemistry may enable the production of more complex derivatives with tailored properties. Collaborative efforts between academia and industry will be essential for translating these findings into tangible clinical benefits for patients worldwide.

おすすめ記事

推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd